bpV (HOpic) bpV (HOpic)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023439
InChI: InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-2
SMILES:
Molecular Formula: C6H7K2NO8V
Molecular Weight: 350.26 g/mol

bpV (HOpic)

CAS No.:

Cat. No.: VC16023439

Molecular Formula: C6H7K2NO8V

Molecular Weight: 350.26 g/mol

* For research use only. Not for human or veterinary use.

bpV (HOpic) -

Specification

Molecular Formula C6H7K2NO8V
Molecular Weight 350.26 g/mol
Standard InChI InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-2
Standard InChI Key JTNIABQIEWJHPW-UHFFFAOYSA-L
Canonical SMILES C1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+]

Introduction

Chemical and Structural Properties of bpV(HOpic)

bpV(HOpic) is a vanadium peroxo complex with the molecular formula C6H7K2NO8V\text{C}_6\text{H}_7\text{K}_2\text{NO}_8\text{V} and a molecular weight of 347.2 g/mol . Its structure comprises a vanadium center coordinated by two peroxo groups, a 5-hydroxy-2-pyridinecarboxylato ligand, and potassium counterions, as evidenced by its SMILES notation: C1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+]\text{C1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+]} . The compound crystallizes as a solid and requires storage at -20°C to maintain stability . Discrepancies in molecular formulas across sources (e.g., C6H8K2NO8V+\text{C}_6\text{H}_8\text{K}_2\text{NO}_8\text{V}^+ in PubChem ) may reflect variations in protonation states or salt forms.

Table 1: Key Chemical Properties of bpV(HOpic)

PropertyValueSource
CAS Number722494-26-0
Purity≥95%
Molecular Weight347.2 g/mol
Storage Conditions-20°C
SolubilityAqueous-compatible (FA grade)

Mechanisms of Action: PTEN Inhibition and Pathway Modulation

bpV(HOpic) exerts its effects primarily by inhibiting PTEN, a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to PIP2. PTEN suppression elevates PIP3 levels, activating AKT (Protein Kinase B) and downstream effectors involved in cell survival, glucose metabolism, and proliferation . Additionally, bpV(HOpic) mimics insulin by activating insulin receptor kinase (IRK), enhancing glucose uptake and metabolic activity .

Radioprotection via AKT-Mediated Signaling

Exposure to ionizing radiation (IR) triggers oxidative stress and DNA damage, leading to apoptosis. Preclinical studies demonstrate that bpV(HOpic) pretreatment (10–50 nM) reduces IR-induced cytotoxicity by 40–60% in radiosensitive cells (e.g., lymphocytes, intestinal epithelial cells) . This protection correlates with:

  • Enhanced Antioxidant Defenses: Upregulation of glutathione peroxidase (GPx) and superoxide dismutase (SOD), reducing reactive oxygen species (ROS) by 2.5-fold .

  • Accelerated DNA Repair: bpV(HOpic) increases phospho-ATM and γ-H2AX foci resolution, shortening DNA repair time by 30% compared to untreated cells .

  • AKT-Dependent Survival: Genetic knockdown of AKT abolishes bpV(HOpic)'s radioprotective effects, confirming pathway dependency .

In vivo, bpV(HOpic) administration (1 mg/kg, intraperitoneal) improves survival in irradiated C57BL/6 mice by 70%, attributed to reduced intestinal crypt apoptosis and enhanced hematopoietic recovery .

Research Findings and Biological Applications

Stem Cell Reprogramming

PTEN inhibition by bpV(HOpic) enhances induced pluripotent stem cell (iPSC) generation. In murine fibroblasts, 100 nM bpV(HOpic) increases reprogramming efficiency by 3-fold by activating PI3K/AKT and suppressing p53-mediated senescence . This effect is synergistic with Yamanaka factors (Oct4, Sox2, Klf4, c-Myc), enabling faster colony formation .

Ovarian Follicle Activation

bpV(HOpic) (500 nM) activates dormant primordial follicles in mouse ovaries, yielding fertilizable oocytes without genomic instability . This finding holds promise for addressing premature ovarian insufficiency or chemotherapy-induced infertility.

Myoblast Migration and Muscle Repair

In C2C12 myoblasts, 10 μM bpV(HOpic) enhances migration by 80% via PI3K/AKT and MAPK/ERK pathways . This promotes muscle regeneration in vitro, suggesting therapeutic potential for muscular dystrophies or injury.

ApplicationDose/ConcentrationOutcomeReference
Radioprotection10–50 nM40–60% reduction in IR-induced cell death
Stem Cell Reprogramming100 nM3-fold increase in iPSC colonies
Follicle Activation500 nMFunctional oocyte generation
Myoblast Migration10 μM80% increase in migration speed

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